
4-Tosyl Brinzolamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tosyl Brinzolamide is a derivative of Brinzolamide, a carbonic anhydrase inhibitor primarily used to lower intraocular pressure in patients with open-angle glaucoma or ocular hypertension . The addition of a tosyl group to Brinzolamide enhances its chemical properties, making it a valuable compound for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Tosyl Brinzolamide involves several steps, starting from Brinzolamide. The tosylation process typically involves the reaction of Brinzolamide with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine or triethylamine . The reaction is carried out under controlled conditions to ensure the selective addition of the tosyl group to the desired position on the Brinzolamide molecule.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-Tosyl Brinzolamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols are used in the presence of a base.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Tosyl Brinzolamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the tosyl group into other molecules.
Biology: Studied for its potential effects on carbonic anhydrase enzymes in various biological systems.
Medicine: Investigated for its potential therapeutic effects in treating conditions related to elevated intraocular pressure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Tosyl Brinzolamide involves the inhibition of carbonic anhydrase enzymes, particularly carbonic anhydrase II (CA-II). By inhibiting CA-II, the compound reduces the production of bicarbonate ions, leading to decreased aqueous humor secretion and lower intraocular pressure . The tosyl group enhances the compound’s lipophilicity, improving its ability to penetrate biological membranes and reach its molecular targets .
Comparison with Similar Compounds
Brinzolamide: The parent compound, primarily used in ophthalmic applications.
Dorzolamide: Another carbonic anhydrase inhibitor with similar therapeutic uses.
Acetazolamide: A systemic carbonic anhydrase inhibitor used for various medical conditions.
Uniqueness: 4-Tosyl Brinzolamide stands out due to the presence of the tosyl group, which enhances its chemical stability and lipophilicity. This modification allows for improved drug delivery and efficacy compared to its parent compound and other similar inhibitors .
Properties
Molecular Formula |
C19H27N3O7S4 |
|---|---|
Molecular Weight |
537.7 g/mol |
IUPAC Name |
4-[ethyl-(4-methylphenyl)sulfonylamino]-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide |
InChI |
InChI=1S/C19H27N3O7S4/c1-4-22(32(25,26)15-8-6-14(2)7-9-15)17-13-21(10-5-11-29-3)33(27,28)19-16(17)12-18(30-19)31(20,23)24/h6-9,12,17H,4-5,10-11,13H2,1-3H3,(H2,20,23,24) |
InChI Key |
PHCHROMVQAHKAY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC)S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2S-[2a,3ss(Z)]]-2-[[[1-(2-Amino-4-thiazolyl)-2-[(2-methyl-4-oxo-3-azetidinyl)amino]-2-oxoethylidene]amino]oxy]-2-methylpropanoic Acid Trifluoroacetic Acid](/img/structure/B13858774.png)
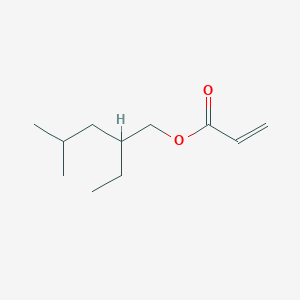
![Acetic acid;2-[3-(ethoxycarbonylamino)-6-ethoxycarbonyliminoxanthen-9-yl]benzoic acid](/img/structure/B13858780.png)
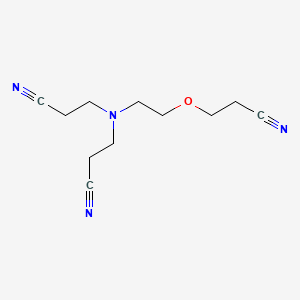
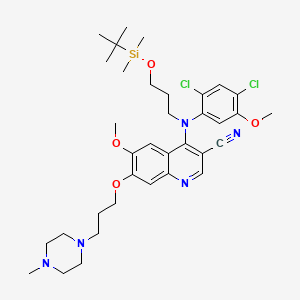
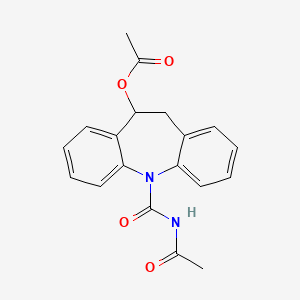
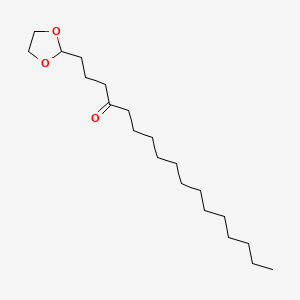
![1h-Pyrrolo[3,2-B]Pyridin-7-Amine Hydrochloride](/img/structure/B13858799.png)

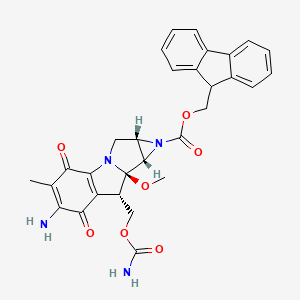
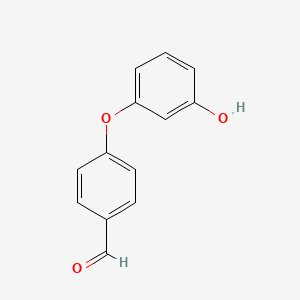
![Pyrrolidine-2-carboxylic acid, 1-[2-(tert-butoxycarbonylamino)-3-methylpentanoyl]-](/img/structure/B13858832.png)
![4-[5-(2,5-Dimethylpyrrol-1-yl)pyridin-3-yl]butan-2-one](/img/structure/B13858840.png)
![N-(2,5-difluorophenyl)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B13858841.png)
